molecular formula C17H28BNO2 B14037900 2-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

2-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

Cat. No.: B14037900
M. Wt: 289.2 g/mol
InChI Key: IXKVBJHBAZISBP-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is an organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine typically involves the borylation of benzylamines. One common method includes the use of a palladium catalyst to facilitate the borylation at the benzylic C-H bond of alkylbenzenes, forming pinacol benzyl boronate . The reaction conditions often involve the use of transition metal catalysts and specific ligands to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the amine group or the aromatic ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or other transition metals for facilitating borylation and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxaborolane ring can lead to boronic acids, while reduction of the amine group can yield secondary or tertiary amines.

Scientific Research Applications

2-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols and other nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling . The molecular pathways involved include the activation of the boron atom and its subsequent participation in cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine lies in its specific structure, which combines a boron-containing dioxaborolane ring with a benzylamine moiety

Properties

Molecular Formula

C17H28BNO2

Molecular Weight

289.2 g/mol

IUPAC Name

2-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine

InChI

InChI=1S/C17H28BNO2/c1-15(2,3)19-12-13-9-8-10-14(11-13)18-20-16(4,5)17(6,7)21-18/h8-11,19H,12H2,1-7H3

InChI Key

IXKVBJHBAZISBP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(C)(C)C

Origin of Product

United States

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